molecular formula C27H17NO4 B5240206 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE

3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1'-BIPHENYL]-4-CARBOXYLATE

Cat. No.: B5240206
M. Wt: 419.4 g/mol
InChI Key: SWCAAWPYKDOLNC-UHFFFAOYSA-N
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Description

3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE is a complex organic compound featuring a phthalimide group attached to a biphenyl carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a biphenyl carboxylic acid derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL [1,1’-BIPHENYL]-4-CARBOXYLATE is unique due to its biphenyl carboxylate moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other phthalimide derivatives and contributes to its specific applications and reactivity .

Properties

IUPAC Name

[3-(1,3-dioxoisoindol-2-yl)phenyl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17NO4/c29-25-23-11-4-5-12-24(23)26(30)28(25)21-9-6-10-22(17-21)32-27(31)20-15-13-19(14-16-20)18-7-2-1-3-8-18/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCAAWPYKDOLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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